N-(3-{2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide
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Overview
Description
N-(3-{2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structures
- Reduced 3,4'-Bipyrazoles Synthesis : A study by Cuartas, Insuasty, Cobo, & Glidewell (2017) reported the synthesis of reduced bipyrazoles, including the N-acetyl derivative related to the compound of interest. These compounds were created from simple pyrazole precursors and characterized for their molecular structures and supramolecular assembly (Cuartas et al., 2017).
Chemical Properties and Characterization
- Sulfonamide Synthesis and Characterization : Durgadas, Mukkanti, & Pal (2012) synthesized and characterized N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide. This work, while not directly on the specific compound, shows the broader chemical context and methods of characterization for similar sulfonamide compounds (Durgadas et al., 2012).
Biological Activity and Applications
- Antiarrhythmic Activity : Hester et al. (1991) explored N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, demonstrating its potent agonist activity at alpha 1-adrenoceptors. This study highlights the potential of similar methanesulfonamide derivatives in biological applications, particularly in cardiovascular pharmacology (Hester et al., 1991).
Corrosion Inhibition
- Corrosion Inhibition Properties : Olasunkanmi et al. (2016) investigated the adsorption and corrosion inhibition properties of certain methanesulfonamides on mild steel. This study is indicative of the potential utility of similar compounds in industrial applications (Olasunkanmi et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds with imidazole and pyrazoline moieties have a broad range of biological activities . They are used in the development of new drugs and are present in several marketed molecules with a wide range of uses .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to their broad-spectrum utility .
Result of Action
Compounds with similar structures have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-19(33)32-26(17-25(28-32)21-12-9-13-22(16-21)30-36(2,34)35)24-18-31(23-14-7-4-8-15-23)29-27(24)20-10-5-3-6-11-20/h3-16,18,26,30H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZAWDDTHRXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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